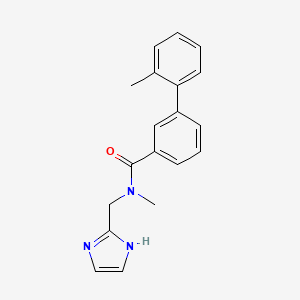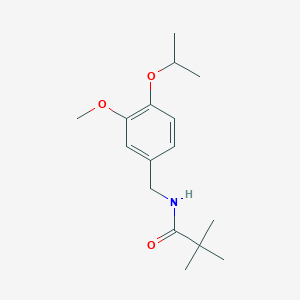![molecular formula C13H14N2O2S B5267216 methyl {[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}carbamate](/img/structure/B5267216.png)
methyl {[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}carbamate, also known as carbaryl, is a widely used insecticide and is known for its broad-spectrum activity against a variety of pests. It is a carbamate insecticide and is used in both agricultural and non-agricultural settings. Carbaryl has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
Carbaryl acts as an acetylcholinesterase inhibitor, which means it prevents the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation and eventually paralysis of the insect.
Biochemical and Physiological Effects:
Carbaryl has been shown to have a wide range of biochemical and physiological effects on insects, mammals, and the environment. It has been shown to affect the nervous system, reproductive system, immune system, and metabolism of insects and mammals. Carbaryl has also been shown to have toxic effects on aquatic organisms and soil microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
Carbaryl has several advantages for use in lab experiments, including its broad-spectrum activity against a variety of pests, its low cost, and its availability. However, it also has several limitations, including its potential toxicity to humans and the environment, its short half-life, and its limited effectiveness against certain pests.
Orientations Futures
Future research on methyl {[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}carbamate should focus on developing safer and more effective insecticides with less impact on human health and the environment. This could involve developing new insecticides with different modes of action, or improving existing insecticides to reduce their toxicity and environmental impact. Other future directions could include studying the effects of this compound on non-target organisms, developing new methods for monitoring and controlling insect populations, and improving our understanding of the ecology and behavior of pests.
Méthodes De Synthèse
Carbaryl is synthesized by reacting methyl isocyanate with 1-naphthol and 3-methylthio-1,2,4-triazole in the presence of a catalyst. The reaction produces methyl {[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}carbamate, which is then purified and used in insecticide formulations.
Applications De Recherche Scientifique
Carbaryl has been extensively studied for its effects on insects, mammals, and the environment. It has been used in scientific research to study the effects of insecticides on insect behavior, physiology, and ecology. Carbaryl has also been used in studies on the effects of pesticides on human health and the environment.
Propriétés
IUPAC Name |
methyl N-[[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-4-3-5-10(6-9)12-15-11(8-18-12)7-14-13(16)17-2/h3-6,8H,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZNBVBYHPHKMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CNC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-[2-(2-methyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethoxy]phenyl}propanamide](/img/structure/B5267136.png)
![7-(2-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5267144.png)

![N-[2-(dimethylamino)ethyl]-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5267161.png)
![N-(2,2-diphenylpropyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5267168.png)


![methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5267190.png)
![ethyl (1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-2-piperidinyl)acetate](/img/structure/B5267191.png)




![N~2~-[(1-adamantylthio)acetyl]-N~1~,N~1~-dimethylalaninamide](/img/structure/B5267251.png)
